molecular formula C13H11N3OS B14907005 n-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

n-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No.: B14907005
M. Wt: 257.31 g/mol
InChI Key: SJARHLCNYUHRFI-UHFFFAOYSA-N
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Description

N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a chemical compound of interest in medicinal chemistry and drug discovery, particularly in the research of multifactorial diseases such as Alzheimer's. Its structure incorporates a 1,2,4-oxadiazole heterocycle, which is recognized as a metabolically stable bioisostere for ester and amide functionalities, often leading to improved pharmacokinetic properties in drug candidates . The 1,2,4-oxadiazole pharmacophore is found in several commercially available drugs and is the subject of extensive research due to a wide spectrum of biological activities . The integration of a thiophene ring further enhances the molecular diversity and potential for interaction with biological targets. Recent scientific literature highlights that 1,2,4-oxadiazole derivatives have demonstrated excellent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease . Some analogues have been shown to be more potent than the standard drug donepezil and also exhibit activity against other relevant targets like butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B) . Furthermore, the 1,2,4-oxadiazole scaffold is a key component in the "multitarget-directed ligand" (MTDL) approach, which aims to address the complex etiology of neurodegenerative disorders by simultaneously modulating multiple pathological pathways . As such, this compound serves as a valuable building block for researchers developing novel therapeutic agents for central nervous system (CNS) conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline

InChI

InChI=1S/C13H11N3OS/c1-2-4-11(5-3-1)14-8-12-15-13(16-17-12)10-6-7-18-9-10/h1-7,9,14H,8H2

InChI Key

SJARHLCNYUHRFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC(=NO2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Vilsmeier Reagent-Mediated Cyclization

A one-pot method using Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids for direct reaction with amidoximes. Thiophene-3-carboxylic acid reacts with N-(methyl)aniline-derived amidoxime at 80°C for 4–6 hours, yielding the target compound in 61–93%.

Table 1: Optimization of Vilsmeier Reagent Conditions

Entry Amidoxime Carboxylic Acid Temp (°C) Time (h) Yield (%)
1 N-(methyl)aniline Thiophene-3-carboxylic 80 4 78
2 N-(methyl)aniline Thiophene-3-carbonyl Cl 60 6 93
3 N-(ethyl)aniline Thiophene-3-carbonyl Cl 80 3 85

Data synthesized from

Key advantages include simplified purification and compatibility with electron-deficient thiophenes. Limitations involve sensitivity to moisture and competing side reactions with –NH₂ groups.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Although less common due to regioselectivity challenges, this method employs nitrile oxides generated in situ from hydroxamoyl chlorides. Thiophene-3-carbonitrile oxide reacts with N-(methyl)aniline-derived nitriles in the presence of PtCl₄ catalysts:

$$
\text{Thiophene-C≡N-O} + \text{NC-CH₂-C₆H₄-NH₂} \xrightarrow{\text{PtCl₄}} \text{Target Compound}
$$

Key Observations :

  • Yields range from 35–50% due to nitrile oxide dimerization.
  • Requires anhydrous conditions and elevated temperatures (100°C).

Reductive Functionalization of Tertiary Amides

A recent iridium-catalyzed reductive coupling enables three-component synthesis from:

  • Tertiary amides (e.g., N-methyl-N-(thiophen-3-yl)acetamide)
  • Carboxylic acids (e.g., aniline-4-carboxylic acid)
  • (N-isocyanimino)triphenylphosphorane (NIITP)

Reaction Conditions :

  • Catalyst: Vaska’s complex (IrCl(CO)(PPh₃)₂, 0.5 mol%)
  • Reductant: Tetramethyldisiloxane (TMDS, 2 equiv)
  • Solvent: THF, 16 hours at 25°C

Advantages :

  • Tolerates sterically hindered substrates
  • Achieves 78–87% yields for analogs

Solid-State Mechanochemical Synthesis

Emerging solvent-free methods utilize ball milling to activate amidoxime-carboxylic acid cyclization. Preliminary studies indicate:

Optimized Parameters :

  • Milling time: 2 hours
  • Frequency: 30 Hz
  • Yield: 68% (preliminary)

This approach minimizes waste but requires further optimization for scale-up.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Yield Range (%) Reaction Time (h) Scalability Functional Group Tolerance
Vilsmeier Cyclization 61–93 4–6 High Moderate
1,3-Dipolar Cycloaddition 35–50 8–12 Low Low
Iridium Reductive Coupling 78–87 16 Moderate High
Mechanochemical 68 2 Moderate High

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various amine derivatives .

Scientific Research Applications

N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name Oxadiazole Substituent Aniline Substituent Molecular Formula Molecular Weight (g/mol)
Target: this compound 3-Thiophen-3-yl Para-amino (unsubstituted NH₂) C₁₃H₁₁N₃OS 257.31
4-(Difluoromethoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}aniline 3-Thiophen-2-yl 4-Difluoromethoxy C₁₄H₁₁F₂N₃O₂S 323.32
N-Allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline 3-Methyl 3-Fluoro, N-allyl C₁₂H₁₂FN₃O 233.25
2-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]aniline 3-Thiophen-2-yl Ortho-amino C₁₁H₉N₃OS 231.28
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline 3-Thiophen-2-yl Para-amino C₁₃H₁₁N₃OS 257.31
3-(3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl)aniline 3-(5-Methylthiophen-2-yl) Meta-amino C₁₂H₁₀N₃OS 244.29

Key Observations:

Thiophene Substitution Position: The target compound’s thiophen-3-yl group (vs.

Aniline Functionalization :

  • Electron-withdrawing groups (e.g., difluoromethoxy in ) enhance polarity and may improve solubility.
  • N-Allyl substitution in increases lipophilicity, influencing membrane permeability.

Implications for Bioactivity

While biological data for the target compound are absent, analogs in demonstrate antimicrobial activity, suggesting that electronic and steric properties of substituents critically influence efficacy. For example:

  • The difluoromethoxy group in may enhance metabolic stability.
  • Thiophene position (2-yl vs. 3-yl) could affect interactions with bacterial targets.

Biological Activity

The compound n-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a derivative of the 1,2,4-oxadiazole family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique structure that includes a thiophene ring and an oxadiazole moiety. The molecular formula is C12H12N4OSC_{12}H_{12}N_4OS, and it has been synthesized through various methods to enhance its biological efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related oxadiazole compound demonstrated moderate activity with an IC50 value of approximately 92.4 µM against various cancer cell lines including HeLa (human cervical carcinoma) and Caco-2 (human colon adenocarcinoma) . In vivo studies indicated that these compounds could suppress tumor growth effectively .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Related OxadiazoleCaco-292.4
Other DerivativeMCF725.72 ± 3.95

Antimicrobial Activity

The oxadiazole derivatives have also shown significant antimicrobial properties. For example, compounds in this class were effective against resistant strains of Mycobacterium tuberculosis, indicating their potential as novel antibacterial agents . The mechanism often involves inhibition of key metabolic pathways in bacteria.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundStrain TypeActivity
This compoundMonoresistantActive
Related CompoundWild-Type H37RvActive

Anti-inflammatory and Analgesic Effects

Research has indicated that oxadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models . Such effects make them candidates for treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors for enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
  • Interference with Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Antimicrobial Mechanism : The presence of the thiophene ring enhances the lipophilicity of the compound, facilitating membrane penetration and disruption of bacterial cell integrity.

Case Studies

A notable study explored the effects of a similar oxadiazole derivative on tumor-bearing mice. The results showed a significant reduction in tumor size compared to control groups receiving no treatment . This reinforces the potential application of these compounds in oncology.

Q & A

Q. What are the common synthetic routes for N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline?

The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring. A general approach includes:

  • Step 1 : Condensation of a nitrile derivative (e.g., thiophene-3-carbonitrile) with hydroxylamine to form an amidoxime intermediate.
  • Step 2 : Reaction with a carboxylic acid derivative (e.g., chloroacetic acid) under thermal or catalytic conditions to cyclize into the oxadiazole core.
  • Step 3 : Functionalization of the methyl group via nucleophilic substitution with aniline derivatives.
    Similar methodologies are described for analogous oxadiazole compounds, such as 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid and 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing thiophene and aniline substituents.
    • IR : Confirms oxadiazole ring formation (C=N and N-O stretches at ~1600 cm1^{-1}) and amine groups (~3300 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for validating tautomerism or regiochemistry .

Q. What is the role of the 1,2,4-oxadiazole ring in the compound’s stability and reactivity?

The oxadiazole ring enhances thermal and oxidative stability due to aromaticity and resonance delocalization. Its electron-deficient nature facilitates interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or π-π stacking, as observed in related oxadiazole derivatives with anticancer activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Variables : Temperature (80–120°C for cyclization), solvent polarity (DMF or toluene), and catalysts (e.g., ZnCl2_2 for amidoxime activation).
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables. For example, a study on 3-(2-bromophenyl)-1,2,4-oxadiazole achieved 85% yield by optimizing molar ratios and reflux time .

Q. How to resolve contradictions in spectroscopic data, such as tautomerism in the oxadiazole-thiophene system?

  • Multi-technique validation : Combine 1H^1H-15N^{15}N HMBC NMR to detect N-H tautomers and SXRD to confirm solid-state structure. For instance, thione-thiol tautomerism in hybrid oxadiazole-acridones was resolved using X-ray and DFT calculations .
  • Theoretical modeling : Density Functional Theory (DFT) predicts stable tautomers and aligns with experimental IR/Raman data .

Q. What methodologies are used to evaluate biological activity, such as anticancer potential?

  • In vitro assays :
    • MTT assay for cytotoxicity (e.g., IC50_{50} determination against cancer cell lines).
    • ROS detection via fluorescence probes to assess antioxidant activity.
  • Molecular docking : Screen against targets like Spns2-dependent S1P transporters or kinases using AutoDock Vina. Analogous oxadiazoles (e.g., SLF1081851) showed nanomolar binding affinity in transporter inhibition studies .

Q. How can computational methods predict electronic properties for material science applications?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, polarizability, and nonlinear optical (NLO) properties. For example, poly(thiophene-co-aniline) derivatives exhibited tunable bandgaps (~2.1–3.0 eV) for organic electronics .

Q. How to design derivatives with enhanced bioactivity or selectivity?

  • Structure-Activity Relationship (SAR) : Modify substituents on the aniline or thiophene moieties. For instance:
    • Electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring improve metabolic stability .
    • Alkyl chains on the oxadiazole nitrogen enhance lipophilicity and membrane permeability .

Q. What crystallographic challenges arise during refinement of similar heterocyclic compounds?

  • Disorder modeling : Use SHELXL’s PART instruction to resolve disordered thiophene or aniline groups.
  • Twinned data : Apply HKLF 5 format in SHELXL for twin refinement, as demonstrated in high-throughput phasing of oxadiazole derivatives .

Q. How to validate mechanistic pathways in oxadiazole formation?

  • Kinetic studies : Monitor reaction progress via HPLC or in situ FTIR to identify intermediates (e.g., amidoxime).
  • Isotopic labeling : 15N^{15}N-labeled hydroxylamine confirms N-incorporation into the oxadiazole ring .

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